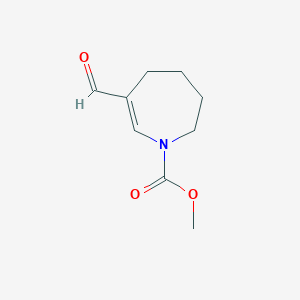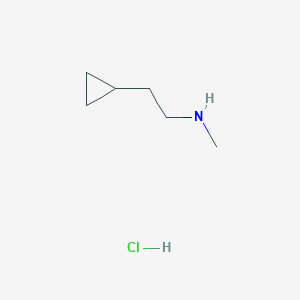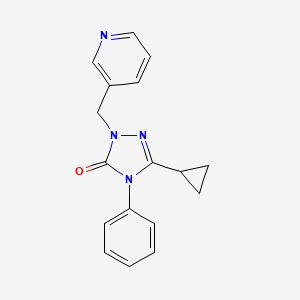
3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Application in Anticonvulsant and CNS Activities
Triazolo-pyridine derivatives, including compounds like 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, exhibit significant anticonvulsant and central nervous system (CNS) activities. These compounds are useful in treating diseases of the CNS, including depression, and can be used as antidepressants, antiemetics, anorectics, and antipsychotics (Habernickel, 2001).
Antimicrobial Properties
A study conducted on a series of new triazolo[4,3-a]pyridines synthesized through iodine(III)-mediated oxidative approach revealed these compounds as potent antimicrobial agents. The antimicrobial activity of these compounds suggests their application in developing new treatments against bacterial and fungal infections (Prakash et al., 2011).
Homogeneous Catalysis
Triazolylidenes with a pyridine donor, similar to the structure of the compound , are being used in the synthesis of various metal complexes for homogeneous catalysis. These ligands have shown remarkable reactivity in transfer hydrogenation of carbonyl groups, demonstrating their potential in catalytic applications (Bolje et al., 2015).
Asymmetric Catalytic Cyclopropanation
Compounds structurally similar to this compound have been used in asymmetric catalytic cyclopropanation. This process is critical in organic synthesis, especially in creating cyclopropane rings found in various natural products and biologically active compounds (Nishiyama et al., 1995).
特性
IUPAC Name |
5-cyclopropyl-4-phenyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17-20(12-13-5-4-10-18-11-13)19-16(14-8-9-14)21(17)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHGXRZVVQELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2826698.png)
![Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B2826699.png)
![Methyl 3-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2826700.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2826703.png)
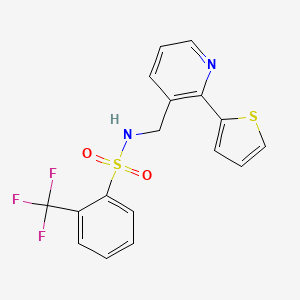
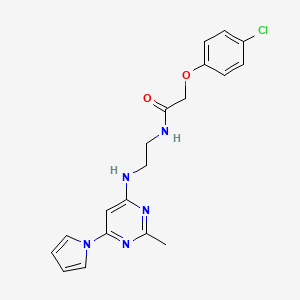
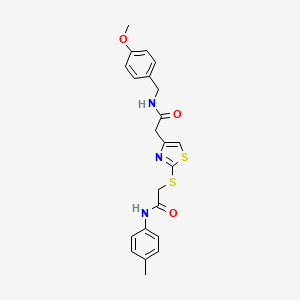
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2826712.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2826714.png)

